

Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Tert-butoxy-2-propanol

Cat. No.: B1216398

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Spectroscopic Data of 1-Tert-butoxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-Tert-butoxy-2-propanol**, a key solvent and intermediate in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **1-Tert-butoxy-2-propanol** provides a unique fingerprint for its molecular structure. This data is crucial for quality control, reaction monitoring, and structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data



The ¹H NMR spectrum of **1-Tert-butoxy-2-propanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	1.15	Doublet	3H	-CH(OH)CH₃
b	1.20	Singlet	9H	-OC(CH₃)₃
С	2.45	Broad Singlet	1H	-OH
d	3.20	Doublet of Doublets	1H	-OCHH-
е	3.35	Doublet of Doublets	1H	-OCHH-
f	3.85	Multiplet	1H	-CH(OH)CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments.

Signal	Chemical Shift (δ, ppm)	Assignment
1	20.5	-CH(OH)CH₃
2	27.5	-OC(CH₃)₃
3	66.0	-CH(OH)CH₃
4	73.0	-OC(CH ₃) ₃
5	76.5	-OCH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 (broad)	Strong	O-H stretch (alcohol)
2970, 2930, 2870	Strong	C-H stretch (alkane)
1365	Medium	C-H bend (t-butyl group)
1190, 1080	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity	Possible Fragment
59	High	[M - C ₄ H ₉ O] ⁺ or [CH ₃ CHOH] ⁺
57	High	[C4H9] ⁺
45	Moderate	[CH ₂ OH]+
41	Moderate	[C ₃ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above for a liquid sample like **1-Tert-butoxy-2-propanol**.

NMR Spectroscopy

- Sample Preparation: A small amount of 1-Tert-butoxy-2-propanol (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration (δ = 0.00 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a 300-500 MHz spectrometer. For ¹³C NMR, a higher number of scans is usually required to obtain a good signal-to-noise ratio.



Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to the TMS signal. Integration of the signals in the ¹H NMR spectrum is
performed to determine the relative number of protons.

IR Spectroscopy

- Sample Preparation: For a neat liquid sample, a drop of 1-Tert-butoxy-2-propanol is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

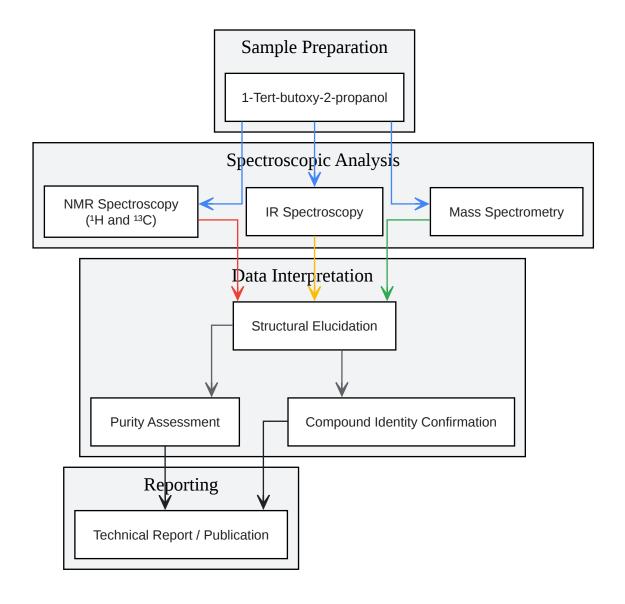
Mass Spectrometry

- Sample Introduction: A small amount of the liquid sample is injected into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Tert-butoxy-2-propanol**.





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Caption: Workflow for Spectroscopic Analysis.

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